molecular formula C14H12N2O4S B2839211 methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate CAS No. 860612-16-4

methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate

Cat. No.: B2839211
CAS No.: 860612-16-4
M. Wt: 304.32
InChI Key: KBOZIZWZKKRHQF-VQHVLOKHSA-N
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Description

“Methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the description of a chemical compound typically includes its molecular structure, physical and chemical properties, and potential uses.

Scientific Research Applications

Synthesis and Structural Investigations

Methyl indole-3-carboxylate derivatives, including those similar to the queried chemical, have been synthesized and investigated for their potential antitumor properties. These compounds, as analogs of 3,3′-diindolylmethane, demonstrate significant growth inhibition in various cancer cell lines, including melanoma, renal, and breast cancers, indicating their potential in cancer research and therapy (Niemyjska et al., 2012).

Antidiabetic Potential

Derivatives of tryptoline-3-carboxylic acid, structurally related to the compound , have shown potent antidiabetic activity in vivo. These compounds were synthesized through modifications involving methanesulfonyl chloride, highlighting their potential as novel therapeutic agents for diabetes management (Choudhary et al., 2011).

Electrophile-Induced Cyclization Reactions

Research on electrophile-induced reactions of vinylallenyl sulfone compounds, which share a methanesulfonyl component with the query compound, explores different pathways based on the electrophiles used. This study provides insights into the synthetic versatility and potential applications of sulfone derivatives in organic synthesis (Christov & Ivanov, 2004).

Cytotoxic Potency and Chemical Properties

Novel derivatives of tris(indol-3-yl)methane and tris(indol-3-yl)methylium salts, which share structural motifs with the queried compound, have been synthesized and show significant cytotoxicity against human tumor cells. These findings underscore the potential of methyl indole derivatives in the development of new anticancer drugs (Lavrenov et al., 2010).

Bicyclic Sultams Synthesis

Research into the synthesis of bicyclic sultams featuring methyl 1-sulfonylcyclopropane-1-carboxylate moieties provides valuable insights into the structural diversity and potential biological applications of sulfonated compounds. This area of research highlights the versatility of sulfone derivatives in medicinal chemistry and drug design (Rassadin et al., 2009).

Properties

IUPAC Name

methyl 3-[(E)-2-cyano-2-methylsulfonylethenyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-20-14(17)13-11(7-9(8-15)21(2,18)19)10-5-3-4-6-12(10)16-13/h3-7,16H,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZIZWZKKRHQF-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)/C=C(\C#N)/S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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